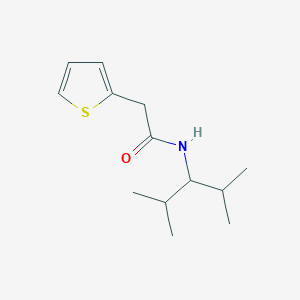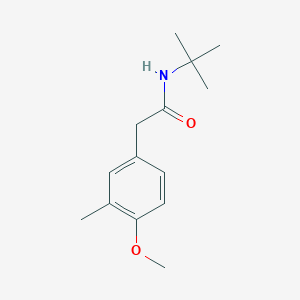
N-(1-isopropyl-2-methylpropyl)-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-2-(2-thienyl)acetamide, commonly known as Tianeptine, is a pharmaceutical compound that is used for the treatment of depression and anxiety disorders. Tianeptine was first developed in the 1960s by the French pharmaceutical company Servier and has since gained popularity due to its unique mechanism of action and low incidence of side effects.
Mécanisme D'action
Tianeptine's mechanism of action involves the modulation of glutamate receptor activity, specifically the AMPA and NMDA receptors. Tianeptine has been found to enhance the uptake of glutamate by astrocytes, a type of glial cell in the brain. This leads to increased glutamate activity in the prefrontal cortex, which is associated with improved mood and cognitive function.
Biochemical and Physiological Effects:
Tianeptine has been found to have a number of biochemical and physiological effects in the brain. These include increased neuroplasticity, enhanced neurotrophic factor expression, and decreased inflammation. Tianeptine has also been found to modulate the HPA axis, a key stress response system in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Tianeptine has a number of advantages and limitations for use in laboratory experiments. One advantage is its low toxicity and low incidence of side effects, which makes it a safe and reliable compound to work with. However, Tianeptine's complex synthesis process and high cost can make it difficult to obtain and use in large quantities.
Orientations Futures
There are a number of future directions for research on Tianeptine. One area of interest is the potential for Tianeptine to be used in the treatment of other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to fully understand Tianeptine's mechanism of action and its effects on the brain. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing Tianeptine.
Méthodes De Synthèse
Tianeptine can be synthesized through a series of chemical reactions starting with 2-chlorothiophene. The synthesis involves the addition of various reagents and catalysts, including sodium hydride, bromine, and acetic anhydride, to produce the final product. The synthesis of Tianeptine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Tianeptine has been the subject of numerous scientific studies that have investigated its mechanism of action and therapeutic potential. Research has shown that Tianeptine acts on the glutamate system, a key neurotransmitter system involved in the regulation of mood and emotion. Tianeptine has been found to enhance the uptake of glutamate, leading to increased activity in the prefrontal cortex and improved mood.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NOS/c1-9(2)13(10(3)4)14-12(15)8-11-6-5-7-16-11/h5-7,9-10,13H,8H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDPZOBQPWPDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[1-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B5319138.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)
![1-[(2-chloro-6-methylphenyl)sulfonyl]-4-hydroxypiperidine-4-carboxylic acid](/img/structure/B5319149.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)


![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)

![3-phenyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5319195.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5319206.png)

![ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5319212.png)
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)
![N-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetyl]valine](/img/structure/B5319229.png)